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Executive Summary

Foscarbidopa, in combination with foslevodopa, represents a significant advancement in the
management of advanced Parkinson's disease. Developed by AbbVie under the brand name
Vyalev™ (formerly ABBV-951), this innovative formulation provides a continuous subcutaneous
infusion of levodopa and carbidopa prodrugs.[1][2][3] This approach is designed to maintain
stable plasma concentrations of levodopa, thereby mitigating the motor fluctuations often
experienced by patients on oral carbidopa/levodopa therapy.[4][5] This technical guide provides
a comprehensive overview of the discovery, development, mechanism of action, and clinical
evaluation of foscarbidopa, with a focus on the scientific and technical details relevant to
researchers and drug development professionals.

Introduction: The Unmet Need in Parkinson's
Disease Management

Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the
loss of dopaminergic neurons in the substantia nigra. Levodopa, a precursor to dopamine,
remains the cornerstone of symptomatic treatment. However, long-term oral administration of
levodopa is often complicated by the development of motor fluctuations, including "on" time
(periods of good motor control) and "off" time (periods of poor motor control), as well as
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dyskinesias. These complications are largely attributed to the pulsatile stimulation of dopamine
receptors resulting from the fluctuating plasma concentrations of oral levodopa.

The development of foscarbidopa, a soluble prodrug of carbidopa, in combination with
foslevodopa, a soluble prodrug of levodopa, was driven by the need for a continuous drug
delivery system to provide more stable plasma levodopa levels. This approach aims to mimic
the continuous dopaminergic stimulation of the healthy brain, thereby reducing motor
fluctuations and improving the quality of life for patients with advanced Parkinson's disease.

The Discovery of Foscarbidopa: A Prodrug
Approach

The primary challenge in developing a subcutaneous infusion of carbidopa and levodopa is
their limited aqueous solubility at a physiologically compatible pH. To overcome this, a prodrug
strategy was employed. Foscarbidopa is the 4'-monophosphate ester of carbidopa. This
phosphorylation dramatically increases the water solubility of the molecule, making it suitable
for a concentrated, small-volume subcutaneous formulation.

Synthesis of Foscarbidopa

The synthesis of foscarbidopa is a multi-step process that involves the protection of reactive
functional groups, phosphorylation, and subsequent deprotection. A key step in the synthesis of
the chiral hydrazine moiety is an enantioselective hydrazination following a Mizoroki-Heck
reaction. While the precise, industrial-scale synthesis protocol is proprietary, the key
transformations reported in the scientific literature include:

e Mizoroki-Heck reaction: This cross-coupling reaction is used to form a key carbon-carbon
bond in the precursor molecule.

» Enantioselective hydrazination: This step introduces the chiral center with the hydrazine
group, which is crucial for the molecule's biological activity.

Mechanism of Action

Foscarbidopa itself is pharmacologically inactive. Its therapeutic effect is dependent on its in-
vivo conversion to carbidopa.
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Figure 1: Mechanism of Action of Foscarbidopa/Foslevodopa.
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Following subcutaneous infusion, foscarbidopa and foslevodopa are absorbed into the
systemic circulation where they are rapidly converted to their active forms, carbidopa and
levodopa, respectively, by ubiquitous alkaline phosphatases.

Carbidopa is an inhibitor of DOPA decarboxylase (DDC), an enzyme responsible for the
conversion of levodopa to dopamine. By inhibiting DDC in the peripheral circulation, carbidopa
prevents the premature conversion of levodopa to dopamine outside of the central nervous
system (CNS). This has two important consequences:

 Increased Bioavailability of Levodopa in the CNS: By preventing its peripheral metabolism,
more levodopa is able to cross the blood-brain barrier and reach its site of action in the brain.

e Reduced Peripheral Side Effects: The peripheral conversion of levodopa to dopamine is
associated with side effects such as nausea and vomiting. By inhibiting this process,
carbidopa reduces the incidence and severity of these adverse effects.

Once in the brain, levodopa is converted to dopamine by DDC, replenishing the depleted
dopamine levels and alleviating the motor symptoms of Parkinson's disease.

Pharmacokinetics

The pharmacokinetic profile of foscarbidopa is intrinsically linked to its co-formulation with
foslevodopa. The key objective of this formulation is to achieve and maintain stable plasma
concentrations of levodopa.

Preclinical and Phase 1 Studies

Initial preclinical studies and Phase 1 clinical trials in healthy volunteers demonstrated that
continuous subcutaneous infusion of foslevodopa/foscarbidopa resulted in stable plasma
concentrations of both levodopa and carbidopa. These studies were crucial in establishing the
feasibility of this approach and informing the dosing regimens for later-phase trials.

Table 1: Summary of a Phase 1 Pharmacokinetic Study in Healthy Volunteers
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Parameter Value Reference

Single ascending dose, single-

Study Design
y g blind

o 28 adult male and female
Participants _
subjects

. . Abdominal subcutaneous
Administration ) )
infusion over 72 hours

Rapid attainment of steady-
Key Finding state levodopa exposure with

minimal fluctuations.

Average Steady-State
747-4660 ng/mL
Exposure (Levodopa)

Bolus Dosing

To achieve therapeutic levodopa concentrations more rapidly, the use of a subcutaneous bolus
dose of foslevodopa/foscarbidopa followed by continuous infusion has been investigated.

Table 2: Pharmacokinetics of a Single 200 mg Subcutaneous Bolus Dose

Parameter Median Value Reference

Time to Maximum
Concentration (Tmax) of 1.3 hours

Levodopa

Time to Maximum
Concentration (Tmax) of 1.5 hours

Carbidopa

Time to Steady State (with
- ~2 hours
initial bolus)

Clinical Development
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The clinical development program for foslevodopa/foscarbidopa has involved several key
studies designed to evaluate its efficacy, safety, and tolerability in patients with advanced
Parkinson's disease.
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Figure 2: Clinical Development Workflow of Foscarbidopa/Foslevodopa.

Phase 3 Clinical Trials

Two pivotal Phase 3 studies have provided the main body of evidence for the efficacy and
safety of foslevodopa/foscarbidopa.
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Table 3: Overview of Key Phase 3 Clinical Trials

Study . Key Efficacy Lo
. Study Design . Key Findings Reference
Identifier Endpoints

Statistically

significant
Change from ] ]
o increase in "On"
baseline in "On"

12-week, ] ) time without
] time without
randomized, troublesome
] troublesome o
NCT04380142 double-blind, o dyskinesia and
dyskinesia; )
double-dummy, decrease in "Off"
) Change from ]
active-controlled o time compared to
baseline in "Off"
] oral
time _
carbidopa/levodo
pa.
Favorable long-
term safety and
efficacy profile;
52-week, open- Safety and )
NCT03781167 sustained

label, single-arm tolerability ) )
improvement in

motor

fluctuations.

Efficacy Data

The primary efficacy endpoint in the pivotal NCT04380142 study was the change from baseline
in "On" time without troublesome dyskinesia.

Table 4: Efficacy Results from the NCT04380142 Study (12 Weeks)
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FoslevodopalF Oral

Endpoint oscarbidopa CarbidopalLev  p-value Reference
Group odopa Group

Change in "On"

time without

troublesome +2.72 +0.97 <0.05

dyskinesia

(hours)

Change in "Off"
-2.75 -0.96 <0.05

time (hours)

The open-label NCT03781167 study demonstrated sustained efficacy over 52 weeks.

Table 5: Efficacy Results from the NCT03781167 Study (52 Weeks)

. Mean Change from
Endpoint ] Reference
Baseline

Change in "On" time without

troublesome dyskinesia +3.8
(hours)
Change in "Off" time (hours) -3.5

Decrease from 77.7% to

Patients with morning akinesia
27.8%

Safety and Tolerability

The most common adverse events associated with foslevodopa/foscarbidopa are infusion site

reactions.

Table 6: Common Adverse Events in the NCT03781167 Study
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Adverse Event Incidence (%) Reference
Infusion site erythema 92.4 (most common AE)

Infusion site nodule N/A

Infusion site cellulitis N/A

Infusion site edema N/A

Experimental Protocols
General Clinical Trial Methodology (NCT04380142)

Study Design: This was a Phase 3, randomized, double-blind, double-dummy, parallel-group,
active-controlled, multicenter study.

Participants: Approximately 130 adult participants with advanced Parkinson's disease whose
motor fluctuations were inadequately controlled by their current medications.

Randomization: Participants were randomized in a 1:1 ratio to one of two treatment arms.

Treatment Arms:

o 24-hour/day continuous subcutaneous infusion of foslevodopa/foscarbidopa plus oral
placebo capsules.

o 24-hour/day continuous subcutaneous infusion of placebo solution plus oral encapsulated
carbidopa/levodopa immediate-release tablets.

Duration: 12 weeks.

Dosing: The starting continuous infusion rate was calculated based on the participant's
stabilized oral carbidopa/levodopa dose. A loading dose could be administered on Day 1.

Outcome Measures: Efficacy was assessed using a home diary to record "On" and "Off"
times. Safety and tolerability were monitored through the recording of adverse events.

Pharmacokinetic Analysis Methodology
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» Sample Collection: Serial plasma samples were collected from participants at specified time
points.

e Analytical Method: Plasma concentrations of levodopa and carbidopa were quantified using
high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS).

» Data Analysis: Pharmacokinetic parameters, such as area under the curve (AUC), maximum
concentration (Cmax), and time to maximum concentration (Tmax), were calculated using
noncompartmental methods.

Conclusion and Future Directions

Foscarbidopa, as a key component of the foslevodopa/foscarbidopa subcutaneous infusion
system, represents a significant therapeutic advance for patients with advanced Parkinson's
disease. The prodrug approach has successfully overcome the solubility limitations of
carbidopa and levodopa, enabling the development of a continuous delivery system that
provides stable plasma concentrations and improved motor control. The robust clinical trial data
have demonstrated both the efficacy and a manageable safety profile of this therapy.

Future research may focus on further optimizing the delivery system, exploring the long-term
effects of continuous dopaminergic stimulation on disease progression, and identifying patient
populations who are most likely to benefit from this innovative treatment. The development of
foscarbidopa serves as an excellent case study in the power of innovative drug formulation
and delivery to address unmet needs in chronic disease management.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

e 1. Scalable Asymmetric Syntheses of Foslevodopa and Foscarbidopa Drug Substances for
the Treatment of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

e 2. AbbVie Submits New Drug Application to U.S. FDA for Investigational ABBV-951
(Foscarbidopa/Foslevodopa) for the Treatment of Advanced Parkinson's Disease

© 2025 BenchChem. All rights reserved. 10/11 Tech Support


https://www.benchchem.com/product/b607533?utm_src=pdf-body
https://www.benchchem.com/product/b607533?utm_src=pdf-body
https://www.benchchem.com/product/b607533?utm_src=pdf-body
https://www.benchchem.com/product/b607533?utm_src=pdf-custom-synthesis
https://pubmed.ncbi.nlm.nih.gov/34280307/
https://pubmed.ncbi.nlm.nih.gov/34280307/
https://www.prnewswire.com/news-releases/abbvie-submits-new-drug-application-to-us-fda-for-investigational-abbv-951-foscarbidopafoslevodopa-for-the-treatment-of-advanced-parkinsons-disease-301551779.html
https://www.prnewswire.com/news-releases/abbvie-submits-new-drug-application-to-us-fda-for-investigational-abbv-951-foscarbidopafoslevodopa-for-the-treatment-of-advanced-parkinsons-disease-301551779.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b607533?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

[prnewswire.com]

3. news.abbvie.com [news.abbvie.com]

4. mdsabstracts.org [mdsabstracts.org]

5. Foslevodopa/Foscarbidopa: A New Subcutaneous Treatment for Parkinson's Disease -
PMC [pmc.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [An In-depth Technical Guide to the Discovery and
Development of Foscarbidopa]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b607533#discovery-and-development-of-
foscarbidopa]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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